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Compound of Interest

Compound Name: 5-Methylpyridazin-3-amine

Cat. No.: B115811

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 5-Methylpyridazin-3-amine (CAS No: 144294-43-9). Due to the limited
availability of public experimental spectra for this specific molecule, this document presents
predicted spectroscopic data based on established principles and analysis of structurally
analogous compounds. This guide is intended to serve as a valuable resource for the
identification, characterization, and quality control of 5-Methylpyridazin-3-amine in research
and development settings.

Chemical Structure and Properties

o |[UPAC Name: 5-Methylpyridazin-3-amine
» Molecular Formula: CsH7N3

e Molecular Weight: 109.13 g/mol [1]

e Melting Point: 183-184 °CJ[1]

e Canonical SMILES: CC1=CC(=NN=C1)N

Predicted Spectroscopic Data
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The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 5-Methylpyridazin-3-amine. These predictions are
derived from computational models and data from similar structures.

Predicted *H NMR Spectral Data

Solvent: DMSO-ds

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~ 8.6 Singlet 1H H-6 (Pyridazine ring)
~6.8 Singlet 1H H-4 (Pyridazine ring)
~6.1 Broad Singlet 2H -NH:z
~22 Singlet 3H -CHs

Predicted **C NMR Spectral Data

Solvent: DMSO-ds

Chemical Shift (6, ppm) Assignment
~ 160 C-3 (C-NH2)
~ 148 C-6

~135 C-5 (C-CHs)
~ 118 C-4

~13 -CHs

Predicted IR Spectral Data
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Wavenumber

Intensity Vibration Functional Group
(cm™)
Medium, Sharp ) )
3450 - 3300 N-H Stretch Primary Amine (-NH-2)
(doublet)
3100 - 3000 Medium C-H Stretch Aromatic
2950 - 2850 Weak C-H Stretch Methyl (-CHs)
1650 - 1600 Strong N-H Bend Primary Amine (-NHz)
1600 - 1450 Medium to Strong C=C and C=N Stretch  Pyridazine Ring
1450 - 1350 Medium C-H Bend Methyl (-CHs)
1350 - 1250 Strong C-N Stretch Aromatic Amine

Predicted Mass Spectrometry Data
m/z lon

109 [M]* (Molecular lon)
80 [M - NzH]*
53 [M - N2H - HCNJ*

Experimental Protocols

The following sections detail standard methodologies for the acquisition of spectroscopic data
for compounds such as 5-Methylpyridazin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-Methylpyridazin-3-amine (typically 5-10 mg) is prepared in a deuterated
solvent (e.g., DMSO-ds or CDCI3) in a 5 mm NMR tube. *H and 3C NMR spectra are acquired
on a spectrometer operating at a field strength of 300 MHz or higher. For *H NMR, the spectral
width is typically set from 0 to 10 ppm, with a sufficient number of scans to achieve a good
signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used. For 3C NMR, a
proton-decoupled pulse sequence is employed with a wider spectral width (e.g., 0-160 ppm).
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Due to the lower natural abundance of :3C, a greater number of scans and a longer relaxation
delay may be necessary. Two-dimensional NMR experiments such as COSY, HSQC, and
HMBC can be performed to aid in the complete assignment of proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of solid 5-Methylpyridazin-3-amine can be obtained using an FTIR
spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount
of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a
pressure clamp. The spectrum is typically recorded over the mid-IR range of 4000-400 cm~1. A
background spectrum of the clean, empty ATR crystal is acquired first and automatically
subtracted from the sample spectrum. Alternatively, a potassium bromide (KBr) pellet can be
prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a
thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (El)
source. A small amount of the sample is dissolved in a volatile solvent (e.g., methanol or
dichloromethane) and introduced into the instrument, often via a direct insertion probe or after
separation by gas chromatography (GC). For El, a standard electron energy of 70 eV is used.
The resulting mass spectrum displays the molecular ion peak and characteristic fragment ions,
which are used to determine the molecular weight and elucidate the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a novel chemical entity like 5-Methylpyridazin-3-amine.
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Diagram 1: Workflow for Spectroscopic Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 5-Methylpyridazin-3-amine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115811#spectroscopic-data-nmr-ir-ms-of-5-
methylpyridazin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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